molecular formula C9H8Cl2N2O3 B5728065 2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide

2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B5728065
M. Wt: 263.07 g/mol
InChI Key: SEMWREXFMZTKSW-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide: is a chemical compound characterized by its molecular structure, which includes two chlorine atoms, a nitro group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:

  • Nitration: : The starting material, 4-methylbenzene, undergoes nitration to introduce the nitro group, forming 4-methyl-3-nitrobenzene.

  • Chlorination: : The nitro-substituted benzene is then chlorinated to introduce two chlorine atoms, resulting in 2,2-dichloro-4-methyl-3-nitrobenzene.

  • Acetylation: : Finally, the dichloro-nitrobenzene is reacted with acetic anhydride in the presence of a base to form the desired acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide: can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in different amine derivatives.

  • Substitution: : The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and amides.

  • Substitution: : Hydroxylated and aminated derivatives.

Scientific Research Applications

2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Investigated for its potential use in drug development, particularly in the treatment of infections and inflammation.

  • Industry: : Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The presence of chlorine atoms enhances the compound's reactivity and stability.

Comparison with Similar Compounds

2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide: can be compared with other similar compounds, such as:

  • 2,2-Dichloro-N-(3-nitrophenyl)acetamide: : Similar structure but lacks the methyl group.

  • 2,2-Dichloro-N-(4-methylphenyl)acetamide: : Similar structure but lacks the nitro group.

  • 2,2-Dichloro-N-(4-nitrophenyl)acetamide: : Similar structure but with a different position of the nitro group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O3/c1-5-2-3-6(4-7(5)13(15)16)12-9(14)8(10)11/h2-4,8H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMWREXFMZTKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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